molecular formula C23H15FN4O3 B2897147 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1207059-47-9

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one

Cat. No.: B2897147
CAS No.: 1207059-47-9
M. Wt: 414.396
InChI Key: SZFKAAZAKLNBPT-UHFFFAOYSA-N
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Description

The compound “4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one” is a derivative of oxadiazole . Oxadiazole derivatives are an important class of heterocyclic compounds, which are five-membered rings that possess two carbons, one oxygen atom, and two nitrogen atoms . They are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . The compound “this compound” falls under the 1,2,4-oxadiazole category .

Scientific Research Applications

Synthesis and Material Properties

Compounds related to "4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one" have been synthesized for their unique physicochemical properties, such as the ability to form sulfonated poly(aryl ether) membranes with excellent film-forming properties, high thermal and chemical stability, and significant proton conductivity, making them potential candidates for fuel cell applications (Jin & Zhu, 2018).

Antimicrobial and Antifungal Activities

Several derivatives of this compound have been synthesized with the aim of exploring their antimicrobial and antifungal potentials. For instance, specific oxadiazole derivatives have shown promising activities against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (El-Hashash et al., 2012); (Bektaş et al., 2007).

Structural and Computational Analysis

New compounds within this chemical family have undergone comprehensive structural analysis, including single crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. These studies not only confirm the molecular structure but also provide insights into the electronic properties and potential reactivity of the molecules (Kumara et al., 2017).

Corrosion Inhibition

Oxadiazole derivatives, including those containing fluorophenyl groups, have been evaluated as corrosion inhibitors for metals in acidic media. These studies demonstrate the compounds' effectiveness in significantly reducing corrosion rates, attributed to their strong adsorption on metal surfaces (Bouklah et al., 2006).

Nonlinear Optical Properties

The synthesis of 1,3,4-oxadiazole derivatives with specific substituents has been pursued to investigate their nonlinear optical properties. These materials exhibit potential as optical limiters, indicating their applicability in the development of optoelectronic devices (Chandrakantha et al., 2011).

Future Directions

Oxadiazole derivatives, including the compound , have shown promise in various fields such as medicinal chemistry and material science . Therefore, future research could focus on exploring the potential applications of this compound in these and other fields.

Properties

IUPAC Name

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4O3/c1-30-17-6-4-5-16(13-17)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-31-22)14-9-11-15(24)12-10-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFKAAZAKLNBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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